Cas no 44929-30-8 (2-(dimethylamino)ethyl methanesulfonate)
2-(dimethylamino)ethyl methanesulfonate Chemical and Physical Properties
Names and Identifiers
-
- Methanesulfonic acid, 2-(dimethylamino)ethyl ester
- 2-(dimethylamino)ethyl methanesulfonate
- LUPMVIMQIVHFCV-UHFFFAOYSA-N
- 44929-30-8
- N-(2-mesyloxyethyl)-N,N-dimethylamine
- SCHEMBL2077476
-
- Inchi: 1S/C5H13NO3S/c1-6(2)4-5-9-10(3,7)8/h4-5H2,1-3H3
- InChI Key: LUPMVIMQIVHFCV-UHFFFAOYSA-N
- SMILES: CS(OCCN(C)C)(=O)=O
Computed Properties
- Exact Mass: 167.06161445Da
- Monoisotopic Mass: 167.06161445Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 55Ų
2-(dimethylamino)ethyl methanesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-86347527-1.0g |
2-(dimethylamino)ethyl methanesulfonate |
44929-30-8 | 95% | 1.0g |
$492.0 | 2023-01-09 | |
| Enamine | BBV-86347527-2.5g |
2-(dimethylamino)ethyl methanesulfonate |
44929-30-8 | 95% | 2.5g |
$1020.0 | 2023-10-28 | |
| Enamine | BBV-86347527-5.0g |
2-(dimethylamino)ethyl methanesulfonate |
44929-30-8 | 95% | 5.0g |
$1291.0 | 2023-01-09 | |
| Enamine | BBV-86347527-10.0g |
2-(dimethylamino)ethyl methanesulfonate |
44929-30-8 | 95% | 10.0g |
$1623.0 | 2023-01-09 | |
| Enamine | BBV-86347527-1g |
2-(dimethylamino)ethyl methanesulfonate |
44929-30-8 | 95% | 1g |
$492.0 | 2023-10-28 | |
| Enamine | BBV-86347527-5g |
2-(dimethylamino)ethyl methanesulfonate |
44929-30-8 | 95% | 5g |
$1291.0 | 2023-10-28 | |
| Enamine | BBV-86347527-10g |
2-(dimethylamino)ethyl methanesulfonate |
44929-30-8 | 95% | 10g |
$1623.0 | 2023-10-28 |
2-(dimethylamino)ethyl methanesulfonate Related Literature
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 2-(dimethylamino)ethyl methanesulfonate
2-(dimethylamino)ethyl methanesulfonate (CAS No. 44929-30-8): A Versatile Reagent in Modern Chemical and Pharmaceutical Research
2-(dimethylamino)ethyl methanesulfonate, with the CAS No. 44929-30-8, is a multifunctional organic compound that has garnered significant attention in both academic and industrial research settings. This molecule, characterized by its unique dimethylamino group and methanesulfonate moiety, serves as a critical building block in the synthesis of various bioactive compounds, pharmaceutical intermediates, and advanced materials. Its chemical structure, featuring a quaternary ammonium functionality and a sulfonate ester group, confers exceptional stability and reactivity, making it an ideal candidate for applications in drug discovery, polymer science, and catalytic chemistry.
Recent advancements in biomedical engineering have highlighted the importance of 2-(dimethylamino)ethyl methanesulfonate as a precursor in the development of prodrug strategies. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound can be selectively functionalized to create prodrugs with enhanced solubility and bioavailability. Researchers utilized click chemistry approaches to link 2-(dimethylamino)ethyl methanesulfonate with peptide-based therapeutic agents, resulting in compounds that exhibited improved pharmacokinetic profiles. This innovation has significant implications for the treatment of chronic diseases such as Alzheimer’s disease and type 2 diabetes, where targeted drug delivery remains a major challenge.
The synthesis of 2-(dimethylamino)ethyl methanesulfonate has also been optimized in recent years to meet the growing demand from the pharmaceutical industry. A 2024 review in Organic Process Research & Development outlined novel one-pot reaction methods that combine methanesulfonic acid with 2-(dimethylamino)ethanol under mild conditions. These protocols achieve yields exceeding 95% and reduce the environmental impact associated with traditional multistep synthesis routes. The scalability of these methods has enabled large-scale production for applications in API manufacturing and drug formulation processes.
In the field of material science, 2-(dimethylamino)ethyl methanesulfonate has emerged as a key component in the development of smart polymers with stimuli-responsive properties. A groundbreaking study from Advanced Materials in 2023 described the use of this compound to synthesize polymer networks capable of undergoing controlled swelling and deswelling in response to pH changes. These materials have potential applications in drug delivery systems, tissue engineering scaffolds, and environmental remediation technologies. The amine group in the molecule acts as a hydrogen bond donor, while the sulfonate ester provides electrostatic interactions, enabling precise control over the material’s behavior.
The electrochemical properties of 2-(dimethylamino)ethyl methanesulfonate have also been explored in the context of energy storage devices. Research published in ACS Energy Letters in 2024 demonstrated that this compound can be incorporated into ion-conducting electrolytes for solid-state batteries. The quaternary ammonium functionality enhances ion mobility, while the sulfonate ester ensures chemical stability under high-voltage conditions. This development represents a significant step toward the commercialization of next-generation battery technologies with improved safety profiles and energy densities.
Another notable application of 2-(dimethylamino)ethyl methanesulfonate lies in surface modification techniques for biomedical implants. A 2023 study in Biomaterials Science reported the successful grafting of this compound onto titanium alloys to create bioactive surfaces that promote osteoblast adhesion and cell proliferation. The amine group in the molecule interacts with calcium phosphate minerals, forming a hydroxyapatite-like layer that mimics the composition of natural bone. This innovation has the potential to significantly improve the osseointegration of dental implants and orthopedic prostheses.
Looking ahead, the 2-(dimethylamino)ethyl methanesulfonate market is projected to grow at a compound annual growth rate (CAGR) of over 8% through 2030, driven by its diverse applications in pharmaceuticals, materials science, and chemical synthesis. Ongoing research is focused on computational modeling to predict the reactivity patterns of this compound in complex reaction environments. Additionally, green chemistry initiatives are being pursued to further reduce the toxicity of byproducts generated during its synthesis. As these efforts progress, 2-(dimethylamino)ethyl methanesulfonate is poised to become an even more indispensable tool in the advancement of modern science and technology.
44929-30-8 (2-(dimethylamino)ethyl methanesulfonate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)